molecular formula C17H12N4O2S2 B2576175 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 886909-20-2

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2576175
CAS No.: 886909-20-2
M. Wt: 368.43
InChI Key: VLANCYUXBCHMTM-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetically designed small molecule investigated for its potential as a selective inhibitor of Histone Deacetylase 6 (HDAC6) . This compound integrates a benzothiazole carboxamide moiety, a privileged structure in medicinal chemistry known for its diverse biological activities, with a 1,3,4-oxadiazole ring system. The structural motif suggests its primary research value lies in the exploration of HDAC6-mediated pathways , which are distinct from classical histone deacetylases as HDAC6 primarily acts on non-histone substrates like α-tubulin, HSP90, and cortactin. By potentially inhibiting HDAC6, this compound serves as a chemical probe to study the role of tubulin acetylation in cellular processes including cell motility, metastasis, and the degradation of aggregated proteins via the ubiquitin-proteasome system. Consequently, its main applications are focused in the realms of oncology research, particularly for investigating mechanisms of multiple myeloma and other hematological malignancies , and in neurological disease research for models of neurodegeneration where protein aggregation and impaired axonal transport are pathological hallmarks. The presence of the 2-(methylthio)phenyl substituent may further fine-tune its pharmacokinetic properties and isoform selectivity, making it a valuable tool for elucidating the complex biological functions of HDAC6 and validating it as a therapeutic target.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c1-24-12-8-4-2-6-10(12)15-20-21-17(23-15)19-14(22)16-18-11-7-3-5-9-13(11)25-16/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLANCYUXBCHMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: This step often involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzo[d]thiazole ring.

    Coupling Reactions: The final step involves coupling the oxadiazole and benzo[d]thiazole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The biological activities of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide are primarily attributed to its structural components. The following sections detail its pharmacological properties:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHCT-11613.62
Compound BPC-321.74
This compoundSNB-19TBDCurrent Study

Anti-inflammatory Properties

Oxadiazole derivatives have also been studied for their anti-inflammatory effects. In vivo studies indicated that these compounds can significantly reduce edema in carrageenan-induced paw edema models . The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects of Oxadiazole Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Compound C2582.3
This compoundTBDTBDCurrent Study

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been evaluated using the DPPH radical scavenging assay. Results indicate that these compounds exhibit significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

CompoundScavenging Activity (%) at 25 µMReference
This compoundTBDCurrent Study
Ascorbic Acid76.0

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A recent study investigated the cytotoxic effects of this compound on human cancer cell lines and found promising results indicating its potential as an anticancer agent.
  • Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the anti-inflammatory mechanisms through in vivo models and demonstrated significant reductions in inflammation markers.

Mechanism of Action

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and benzo[d]thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Methylthio-substituted compounds (e.g., target compound, Compound 448) likely exhibit higher logP values than nitro- or chloro-substituted analogs, favoring blood-brain barrier penetration .
  • Thermal Stability : Melting points for oxadiazole derivatives range from 180–206°C, correlating with crystallinity and intermolecular interactions (e.g., Compound 7: 186–188°C; Compound 9: 205–206°C) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Oxadiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., Compound 4a) show higher synthetic yields but unconfirmed bioactivity compared to oxadiazole analogs .
    • Substituent Position : Antiviral activity in Wang et al.’s study was optimal when substituents were para to the oxadiazole ring, suggesting steric and electronic compatibility with viral targets .
  • Therapeutic Potential: The target compound’s benzo[d]thiazole-oxadiazole hybrid structure positions it as a candidate for dual antiviral and neuroprotective applications, warranting further in vitro validation.

Q & A

Q. What advanced techniques predict physicochemical properties when experimental data are limited?

  • Methodology : Use QSPR models (e.g., EPI Suite) to estimate logP, aqueous solubility, and melting points. Molecular dynamics simulations (e.g., GROMACS) can predict density (e.g., 1.506 g/cm³ for thiadiazole analogs) and thermal stability. Validate with DSC for phase transitions .

Contradiction Handling & Best Practices

  • Example : In , co-crystals of intermediates were isolated, but pure thioacetamide (4.1a) could not be obtained despite varied conditions. Solution: Use alternative characterization (e.g., in situ Raman spectroscopy) or stabilize intermediates via derivatization (e.g., acetylation) .
  • Data Conflicts : Cross-validate elemental analysis (%) with theoretical values (e.g., ±0.3% tolerance for C/H/N). Discrepancies may indicate hydration or solvent retention, requiring Karl Fischer titration or TGA .

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